molecular formula C9H10N2O B13932954 4-(Pyridin-2-ylamino)but-3-en-2-one

4-(Pyridin-2-ylamino)but-3-en-2-one

Cat. No.: B13932954
M. Wt: 162.19 g/mol
InChI Key: ALMNYEXEOYKRKX-UHFFFAOYSA-N
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Description

4-(Pyridin-2-ylamino)but-3-en-2-one is a β-enaminone derivative characterized by a conjugated enone system (C=O and C=C bonds) and a pyridinylamino substituent at the 4-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

4-(pyridin-2-ylamino)but-3-en-2-one

InChI

InChI=1S/C9H10N2O/c1-8(12)5-7-11-9-4-2-3-6-10-9/h2-7H,1H3,(H,10,11)

InChI Key

ALMNYEXEOYKRKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CNC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylamino)but-3-en-2-one typically involves the reaction of 2-aminopyridine with a suitable butenone derivative. One common method involves the use of ethyl acrylate as a starting material. The reaction is carried out under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction mixture is heated in an oil bath at 120-160°C for 16-20 hours .

Industrial Production Methods

While specific industrial production methods for 4-(Pyridin-2-ylamino)but-3-en-2-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylamino)but-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amines. Substitution reactions can lead to a wide range of functionalized pyridine derivatives .

Scientific Research Applications

4-(Pyridin-2-ylamino)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-ylamino)but-3-en-2-one involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one
  • Structure: Features a phenylisoxazole group instead of the pyridinylamino moiety.
  • Synthesis: Prepared via oxidative ring-opening of 2-(5-methylfuran-2-yl)-1-phenylethanone oxime, followed by iodine-mediated isomerization. The reaction yields a mixture of (E,Z)-isomers, with the (E)-isomer predominating.
  • Characterization : 1D/2D NMR (¹H-¹H COSY, HSQC, HMBC) confirmed stereochemistry and regioselectivity.
4-(4-(Dimethylamino)phenyl)but-3-en-2-one
  • Structure: Contains a dimethylaminophenyl group, which is electron-rich due to the dimethylamino substituent.
  • Synthesis: Used as a starting material in the Pfitzinger reaction to synthesize quinoline-4-carboxylic acid derivatives.
  • Application : Serves as a precursor for antimicrobial agents (e.g., pyrido[1,2-b][1,2,4]triazepin-7-ones) .
  • Key Difference: The dimethylamino group increases electron density, accelerating cyclization reactions compared to the pyridinylamino analog.
4-(2-Furyl)but-3-en-2-one
  • Structure : Substituted with a furan ring, a heterocycle with oxygen lone pairs.
  • Reactivity: The electron-rich furan enhances nucleophilic reactivity at the β-carbon of the enone system.
  • Key Difference: The furan’s oxygen atom may reduce metabolic stability compared to nitrogen-containing pyridinylamino groups.

Physicochemical Properties

Property 4-(Pyridin-2-ylamino)but-3-en-2-one (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one 4-(4-Dimethylaminophenyl)but-3-en-2-one
Substituent Pyridinylamino Phenylisoxazole Dimethylaminophenyl
Electron Effects Moderate electron-withdrawing Electron-withdrawing (isoxazole) Electron-donating
Hydrogen Bonding Yes (NH group) No No
Synthetic Yield Not reported High (>80%) Moderate (Pfitzinger reaction)
Biological Activity Underexplored None reported Antimicrobial

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